N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide
Description
Properties
IUPAC Name |
N-(4-morpholin-4-ylbut-2-ynyl)quinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-24(22,16-7-3-5-15-6-4-8-18-17(15)16)19-9-1-2-10-20-11-13-23-14-12-20/h3-8,19H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXKOBBALKULIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNS(=O)(=O)C2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 2-aminobenzophenone with an appropriate alkyne under Lewis acid catalysis to form the quinoline ring . The morpholinobut-2-yn-1-yl group can be introduced through a nucleophilic substitution reaction, where a morpholine derivative reacts with a but-2-yn-1-yl halide . The final step involves the sulfonation of the quinoline ring using a sulfonyl chloride reagent under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields. Additionally, green chemistry approaches, such as microwave-assisted synthesis and the use of eco-friendly solvents, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The quinoline ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring and the morpholine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline ring can lead to quinoline N-oxides, while reduction of a nitro group results in the corresponding amine .
Scientific Research Applications
Anti-inflammatory Applications
Recent studies have highlighted the potential of N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide as an anti-inflammatory agent. Research indicates that this compound can significantly reduce inflammatory responses in fibroblast-like synoviocytes (FLS), which are crucial in the pathogenesis of rheumatoid arthritis.
Key Findings:
- The compound inhibits the expression of pro-inflammatory cytokines such as interleukin (IL)-1β and IL-6.
- Mechanistic studies suggest that it targets receptor activity-modifying protein 1 (RAMP1), leading to modulation of the Gαs/Gαi-cAMP pathway, which plays a role in inflammatory signaling.
- In vivo experiments demonstrated that this compound reduced synovial hypertrophy and inflammatory cell infiltration in animal models of arthritis .
Anticancer Activities
This compound has also been investigated for its anticancer properties. Various derivatives of quinoline sulfonamides have shown promising results against different cancer cell lines.
Research Insights:
- The compound exhibits cytotoxic effects against human cancer cell lines, including breast adenocarcinoma (MDA-MB-231) and lung adenocarcinoma (A549).
- Studies report that certain derivatives demonstrate comparable efficacy to established chemotherapeutic agents like cisplatin and doxorubicin, highlighting their potential as alternative cancer treatments.
- The mechanism of action involves the alteration of gene expression related to apoptosis and cell cycle regulation, indicating a multifaceted approach to inhibiting tumor growth .
Antimicrobial Properties
The antimicrobial activity of N-(4-morpholinobut-2-yn-1-y)quinoline-8-sulfonamide derivatives has been explored extensively, particularly against resistant strains of bacteria.
Findings:
- Compounds derived from quinoline sulfonamides have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria.
- The hybridization of quinoline with sulfonamide structures has been linked to enhanced antibacterial activity, suggesting that these compounds can serve as a basis for developing new antibiotics .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the M2 isoform of pyruvate kinase, an enzyme critical for cancer cell metabolism . The compound binds to the active site of the enzyme, preventing its normal function and thereby disrupting the metabolic processes of cancer cells .
Comparison with Similar Compounds
Mitapivat (AG-348)
Structure: N-(4-(4-(cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide . Key Differences:
- Substituent: Mitapivat employs a piperazine ring with a cyclopropylmethyl group, whereas the target compound uses a morpholine ring.
- Linker : Mitapivat has a phenyl-carbamoyl linker instead of a butynyl group, reducing conformational rigidity.
Activity : Mitapivat is a PKM2/PKR activator approved for pyruvate kinase deficiency. The morpholine and alkyne linker in the target compound may optimize binding to similar allosteric sites while enhancing blood-brain barrier penetration due to increased lipophilicity .
N-[4-(4-Morpholinyl)phenyl]-8-quinolinesulfonamide
Structure : Features a morpholine group attached to a phenyl ring directly bonded to the sulfonamide .
Key Differences :
- Implications: The absence of an alkyne may reduce steric hindrance, possibly favoring interactions with flat binding pockets (e.g., kinase domains) .
GAT107 (4BP-TQS)
Structure: 4-(4-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide . Key Differences:
N-(3-Bromopropyl)-N-(3,4,5-trimethoxyphenyl)quinoline-8-sulfonamide
Structure : Contains a bromopropyl chain and trimethoxyphenyl group on the sulfonamide nitrogen .
Key Differences :
TQS (4-(1-Napthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide)
Structure : Similar to GAT107 but with a naphthyl group .
Key Differences :
- Aromaticity : The naphthyl group enhances π-stacking capacity, critical for α7 nAChR binding. The target compound’s morpholine linker may instead engage polar residues in PKM2’s allosteric site .
Research Findings and Implications
- Target Selectivity : The morpholine-butynyl linker in the target compound may reduce off-target effects compared to Mitapivat’s piperazine group, which has broader receptor promiscuity .
- Metabolic Stability : Morpholine’s resistance to oxidative metabolism could improve half-life over piperazine derivatives .
- Synthetic Feasibility : The alkyne linker enables modular synthesis via click chemistry, a advantage over fused-ring analogs like GAT107 .
Biological Activity
N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in oncology and inflammation. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound possesses the molecular formula C17H19N3O3S, featuring a quinoline core, a sulfonamide group, and a morpholinobut-2-yn-1-yl substituent. This unique structure contributes to its biological efficacy and chemical reactivity.
This compound primarily functions as an inhibitor of specific enzymes involved in cancer metabolism. Notably, it has been shown to inhibit the M2 isoform of pyruvate kinase (PKM2), which is crucial for the metabolic adaptation of cancer cells. By inhibiting PKM2, the compound disrupts the glycolytic pathway, leading to reduced lactate production and impaired cancer cell proliferation .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent anticancer properties across various cancer cell lines. The following table summarizes its activity against different cancer types:
| Cancer Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| Amelanotic Melanoma (C32) | 15 | PKM2 inhibition |
| Triple-Negative Breast Cancer | 20 | Induction of apoptosis |
| Glioblastoma Multiforme (U87-MG) | 18 | Cell cycle arrest |
| Lung Cancer (A549) | 12 | Inhibition of glycolysis |
These findings indicate that the compound selectively targets cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in reducing inflammatory responses. In vitro studies revealed that it inhibits the release of pro-inflammatory cytokines such as IL-1β and IL-6 in fibroblast-like synoviocytes (FLS) stimulated by TNF-alpha. This suggests its potential application in treating conditions like rheumatoid arthritis .
Case Studies and Research Findings
- In Vitro Studies on Cancer Cell Lines :
- Mechanistic Insights :
- Animal Models :
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide, considering steric hindrance from the morpholine and alkyne groups?
- Methodological Answer : A stepwise approach is critical. First, synthesize the quinoline-8-sulfonamide core via Skraup or Friedel-Crafts reactions. Introduce the morpholinobutynyl moiety using a coupling reaction (e.g., Sonogashira or copper-catalyzed alkyne-azide cycloaddition) under inert conditions. Use polar aprotic solvents like DMF or DMA to mitigate steric hindrance, and monitor reactions via TLC/HPLC. Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water). Final purity (>95%) should be confirmed by HPLC .
Q. Which analytical techniques are essential for confirming the structural integrity and crystallinity of this compound?
- Methodological Answer :
- X-ray Powder Diffraction (XRPD) : Use Cu-Kα radiation (λ = 1.5418 Å) to confirm crystallinity and compare with known polymorphic forms (e.g., Form I vs. Form II) .
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to verify substituent positions (e.g., morpholine proton signals at δ 2.5–3.5 ppm; alkyne protons at δ 1.8–2.2 ppm) .
- HPLC-PDA : Use a C18 column (ACN/0.1% TFA gradient) to assess purity and detect degradation products .
Q. What preliminary biological screening approaches are suitable for identifying its therapeutic potential?
- Methodological Answer : Prioritize assays aligned with structural analogs (e.g., pyruvate kinase M2 activation for metabolic disorders). Use:
- Enzyme Activity Assays : Measure PKM2 activation kinetics via ADP-Glo™ (luminescence-based) in cancer cell lysates .
- Cell Viability Screening : Test against HEK293 or HepG2 cells (72-hour incubation, CCK-8 assay) to rule out cytotoxicity .
Advanced Research Questions
Q. How can researchers address discrepancies in pharmacological data caused by polymorphic forms of the compound?
- Methodological Answer : Polymorphs (e.g., amorphous vs. crystalline) exhibit varying solubility and bioavailability.
- Characterization : Perform DSC (10°C/min heating rate) to identify melting points and TGA to assess thermal stability. Match XRPD patterns to known forms .
- Bioactivity Correlation : Compare PKM2 activation EC₅₀ values across polymorphs in cell-free assays. Use solubility-enhanced forms (e.g., co-crystals with succinic acid) for in vivo studies .
Q. How to resolve contradictions between computational binding predictions and experimental binding affinity data for this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ligand-protein interactions (e.g., PKM2’s allosteric site). Adjust force fields for sulfonamide and morpholine parameters .
- Experimental Validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD). If discrepancies persist, re-evaluate protonation states (pH-dependent sulfonamide tautomerism) .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the morpholine-alkyne moiety?
- Methodological Answer :
- Substituent Variation : Replace morpholine with piperazine or thiomorpholine to assess electronic effects. Synthesize alkyne analogs (e.g., propargyl ethers) to probe steric tolerance .
- Biological Profiling : Test analogs in PKM2 activation assays and measure metabolic stability (human liver microsomes, CYP450 inhibition). Prioritize compounds with >10-fold selectivity over off-target kinases (e.g., EGFR, VEGFR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
